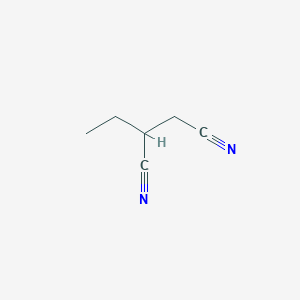

2-Ethylsuccinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylsuccinonitrile is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.20 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

2-Ethylsuccinonitrile serves as a building block in organic synthesis. It can be utilized in the formation of complex molecules through reactions such as:

- Nucleophilic Aromatic Substitution (SNAr): This reaction has been explored using this compound as a solvent, demonstrating good yields and stability under harsh conditions .

- Coordination Chemistry: It is used in the formation of coordination compounds with transition metals, enhancing catalytic processes in organic synthesis .

Polymer Science

The compound's polar aprotic nature makes it suitable for applications in polymer science:

- Membrane Fabrication: this compound has been investigated for its solubility properties in various polymer systems, aiding in the development of membranes for filtration and separation processes .

- Polymer Solubility Tests: Comparative studies have shown that it exhibits similar solvency to other green solvents, indicating potential for use in environmentally friendly polymer synthesis .

Biochemical Applications

Research has indicated that certain bacterial strains can utilize this compound as a nitrogen source:

- Microbial Degradation: Strains such as J-1-3 and J-13-1 have been isolated for their ability to degrade succinonitriles, showcasing potential bioremediation applications .

Table 1: Comparison of Solvent Properties

| Property | This compound | Other Green Solvents |

|---|---|---|

| Dielectric Constant | 38.4 | Varies |

| Solubility Parameter | 26.9 | Varies |

| Miscibility | High | Moderate to High |

Table 2: Reaction Yields Using this compound

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| SNAr with PolarCleanX | 77-87 | Harsh conditions |

| Polymer Synthesis | Varies | Dependent on polymer type |

Case Study 1: Nucleophilic Aromatic Substitution

A study demonstrated that using this compound as a solvent in SNAr reactions resulted in yields comparable to traditional toxic solvents but with reduced environmental impact. The stability of the solvent under reaction conditions was a key factor in achieving these results.

Case Study 2: Biodegradation Research

Research involving the microbial degradation of succinonitriles highlighted the ability of specific strains to utilize these compounds effectively, suggesting pathways for bioremediation strategies that could mitigate environmental contamination from nitriles.

Propriétés

Numéro CAS |

17611-82-4 |

|---|---|

Formule moléculaire |

C6H8N2 |

Poids moléculaire |

108.14 g/mol |

Nom IUPAC |

2-ethylbutanedinitrile |

InChI |

InChI=1S/C6H8N2/c1-2-6(5-8)3-4-7/h6H,2-3H2,1H3 |

Clé InChI |

GDCJAPJJFZWILF-UHFFFAOYSA-N |

SMILES |

CCC(CC#N)C#N |

SMILES canonique |

CCC(CC#N)C#N |

Point d'ébullition |

264.0 °C |

melting_point |

-41.0 °C |

Key on ui other cas no. |

17611-82-4 |

Solubilité |

0.20 M |

Pression de vapeur |

0.02 mmHg |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.